4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Overview
Description
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid (DFPA) is an important organic compound that has been studied in a wide range of scientific research applications. It is a versatile molecule that can be synthesized in a variety of ways and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Research: Antiviral Agents Synthesis
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid: is utilized in the synthesis of condensed pyrimidines, which are key structural fragments in antiviral compounds . The unique structure of this compound allows for the creation of analogs that can inhibit viral replication, making it valuable in the development of new antiviral medications.
Material Science: Fluorinated Polymer Production
In material science, this compound serves as a precursor for the production of fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments .
Biochemistry: Enzyme Inhibition Studies
The difluorophenyl group within 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid can act as an enzyme inhibitor. Researchers use this compound to study the inhibition mechanisms of various enzymes, which is crucial for understanding metabolic pathways and developing targeted therapies .
Chemical Synthesis: Spirocyclic Compounds
This acid is involved in the synthesis of spirocyclic compounds via Suzuki coupling reactions. Spirocyclic structures are found in numerous natural products and pharmaceuticals, and their synthesis is significant for medicinal chemistry and drug design .
Pharmacology: Aromatase Inhibitors
In pharmacology, 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is explored for its potential as an aromatase inhibitor. Aromatase inhibitors are used in the treatment of estrogen-sensitive cancers, as they prevent the conversion of androgens into estrogens .
Environmental Applications: Detection of Explosives
The compound’s derivatives are researched for environmental applications, such as the detection of explosives. Its fluorinated structure can be incorporated into sensors that detect nitroaromatic compounds, which are commonly found in explosives .
properties
IUPAC Name |
4-(3,5-difluorophenyl)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQKWMENNEUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681396 | |
Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1262006-03-0 | |
Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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